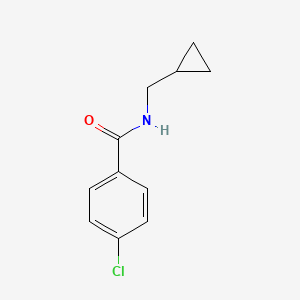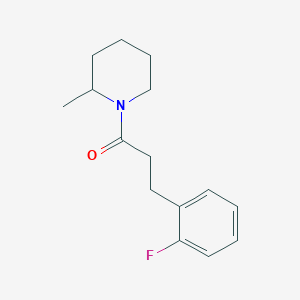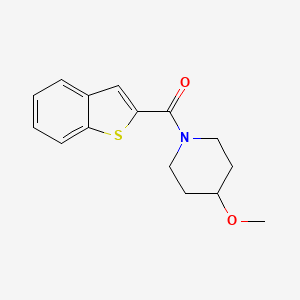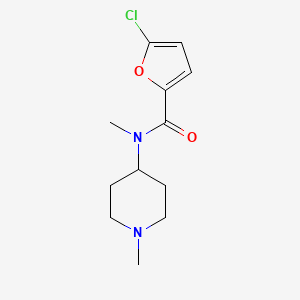![molecular formula C16H23N3O B7508267 [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508267.png)
[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone, also known as A-967079, is a selective transient receptor potential V1 (TRPV1) antagonist. TRPV1 is a non-selective cation channel that is activated by a wide range of stimuli, including heat, protons, and capsaicin. A-967079 has been extensively studied for its potential therapeutic applications in pain management and other conditions.
Mechanism of Action
[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone works by selectively blocking the TRPV1 channel, which is involved in the sensation of pain and other physiological processes. By blocking this channel, [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone can reduce pain responses and other TRPV1-mediated effects.
Biochemical and Physiological Effects:
[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been shown to effectively block TRPV1-mediated pain responses in animal models. Additionally, [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been investigated for its potential use in the treatment of other conditions, such as inflammation and anxiety. However, further research is needed to fully understand the biochemical and physiological effects of [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone.
Advantages and Limitations for Lab Experiments
One advantage of using [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone in lab experiments is its high selectivity for the TRPV1 channel. This allows for more precise targeting of TRPV1-mediated effects, which can be useful in studying pain and other physiological processes. However, one limitation of using [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone is its potential for off-target effects, which can complicate interpretation of experimental results.
Future Directions
There are several potential future directions for research on [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone. One area of interest is the development of more selective TRPV1 antagonists, which could have improved therapeutic efficacy and reduced off-target effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone, as well as its potential use in the treatment of other conditions beyond pain management.
Synthesis Methods
The synthesis of [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone involves several steps, including the reaction of 2-bromo-5-chloropyridine with 1-azepanamine to form 6-(azepan-1-yl)pyridin-3-amine. The resulting compound is then reacted with 1-(pyrrolidin-1-yl)propan-2-one to form [6-(azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone, which is purified and isolated.
Scientific Research Applications
[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been extensively studied for its potential therapeutic applications in pain management. TRPV1 is known to play a key role in the sensation of pain, and [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been shown to block TRPV1-mediated pain responses in animal models. Additionally, [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been investigated for its potential use in the treatment of other conditions, such as inflammation and anxiety.
properties
IUPAC Name |
[6-(azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(19-11-5-6-12-19)14-7-8-15(17-13-14)18-9-3-1-2-4-10-18/h7-8,13H,1-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCAAABDVPGLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]pyridine-2-carboxamide](/img/structure/B7508186.png)







![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cycloheptanamine](/img/structure/B7508246.png)


![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7508275.png)

